molecular formula C9H12ClN B3176140 2-(tert-Butyl)-6-chloropyridine CAS No. 97691-23-1

2-(tert-Butyl)-6-chloropyridine

Cat. No. B3176140
CAS RN: 97691-23-1
M. Wt: 169.65 g/mol
InChI Key: AMEALNUOZWKTJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized, including the reactants, catalysts, temperature, pressure, and other relevant factors .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This would involve detailing the reactions that the compound undergoes, including the reactants, products, and conditions of the reaction .


Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity .

Scientific Research Applications

Catalysis and Alkylation Reactions

2-(tert-Butyl)-6-chloropyridine: serves as a valuable catalyst in alkylation reactions. For instance, researchers have employed it in the alkylation of p-cresol with tert-butyl alcohol to synthesize 2-tert-butyl-4-methylphenol (2-TBM) – a compound widely used in industry. The development of efficient catalysts for this process is crucial, and this compound plays a significant role in achieving mild reaction conditions .

Alkylating Agent in Organic Synthesis

As an alkylating agent, 2-(tert-Butyl)-6-chloropyridine finds applications in various synthetic pathways. Notably, it contributes to the preparation of compounds like (2-oxo-4-vinyl-azetidin-1-yl)-acetic acid tert-butyl ester and is involved in the synthesis of collagenase inhibitors .

Preparation of tert-Butyl Derivatives

This compound plays a pivotal role in the synthesis of other tert-butyl derivatives. For instance:

Enantiopure Derivatives and Drug Development

Researchers have explored the use of 2-(tert-Butyl)-6-chloropyridine in the synthesis of enantiopure derivatives. These derivatives may serve as potential drug candidates, especially in the context of anti-inflammatory diseases. The compound’s preference over other sulfinamides has been demonstrated based on yield and diastereoselectivity .

NMR Studies and Membrane Interactions

In studies related to nuclear magnetic resonance (NMR), the tert-butyl group in this compound acts as a probe. Recent research has highlighted its interactions with membrane-anchored SNARE complexes, shedding light on synaptic vesicle dynamics and calcium-dependent binding processes .

Mechanism of Action

This typically involves detailing how the compound interacts at the molecular level to produce a certain effect .

Safety and Hazards

This would involve detailing the compound’s toxicity, flammability, reactivity, and environmental impact, as well as appropriate handling and disposal procedures .

Future Directions

This would involve discussing potential applications and areas of research involving the compound .

properties

IUPAC Name

2-tert-butyl-6-chloropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-9(2,3)7-5-4-6-8(10)11-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEALNUOZWKTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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